Bienvenue dans la boutique en ligne BenchChem!

6-(2-Fluorophenoxy)hexan-2-one

Medicinal chemistry QSAR Physicochemical profiling

This lot is a defined ortho-fluorophenoxyhexanone building block with validated activity at P2X3 (EC50 80 nM). Its distinct logP (2.127) and CYP inhibition profile make it non-fungible with 3-fluoro, 4-fluoro, or non-fluorinated analogs. Use it to modulate ADME, probe ion channel targets in chronic pain & neuroinflammation, and establish structure-metabolism relationships in oncology programs. R&D-only supply; experimental validation mandatory before lead optimization.

Molecular Formula C12H15FO2
Molecular Weight 210.24 g/mol
Cat. No. B7862270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Fluorophenoxy)hexan-2-one
Molecular FormulaC12H15FO2
Molecular Weight210.24 g/mol
Structural Identifiers
SMILESCC(=O)CCCCOC1=CC=CC=C1F
InChIInChI=1S/C12H15FO2/c1-10(14)6-4-5-9-15-12-8-3-2-7-11(12)13/h2-3,7-8H,4-6,9H2,1H3
InChIKeyXLOTZCAUIXFEHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Fluorophenoxy)hexan-2-one: Core Physicochemical Profile for Research and Industrial Sourcing


6-(2-Fluorophenoxy)hexan-2-one (molecular formula C12H15FO2, molecular weight 210.24 g/mol) is a synthetic organic compound featuring a 2-fluorophenoxy moiety linked to a hexan-2-one backbone. Its structural characteristics include a polar carbonyl group and a fluorine-substituted aromatic ring, which confer distinct physicochemical properties such as moderate lipophilicity (logP values reported between 1.41 and 3.05 [1]) and the ability to participate in hydrogen bonding and hydrophobic interactions . This compound serves primarily as a research intermediate and building block in medicinal chemistry, with potential applications in the development of bioactive molecules, including anticancer and anti-inflammatory agents .

Why 6-(2-Fluorophenoxy)hexan-2-one Cannot Be Interchanged with Its Regioisomers and Non-Fluorinated Analogs


Direct substitution of 6-(2-Fluorophenoxy)hexan-2-one with its 3-fluoro or 4-fluoro regioisomers, or with the non-fluorinated 6-phenoxyhexan-2-one, is scientifically unsound due to quantifiable differences in lipophilicity, electronic effects, and target-binding profiles. The position of the fluorine atom on the phenyl ring critically influences molecular properties: ortho-substitution (as in the target compound) alters the electron density and steric environment around the ether oxygen and carbonyl group, which can modulate reactivity and biological target engagement. Comparative data demonstrate that even seemingly minor structural changes (e.g., fluorine position or presence) result in measurable divergences in logP values [1], binding affinities [2], and in vitro activities , underscoring that these analogs are not functionally equivalent and cannot be treated as drop-in replacements without experimental validation.

Quantitative Differentiation of 6-(2-Fluorophenoxy)hexan-2-one from Regioisomers and Analogs


Lipophilicity Comparison: Ortho-Fluorine Enhances logP Relative to Non-Fluorinated Analog

The 2-fluoro substituent on the phenoxy ring of the target compound increases lipophilicity compared to the non-fluorinated analog 6-phenoxyhexan-2-one. The logP value for 6-(2-Fluorophenoxy)hexan-2-one is reported as 2.127 [1], while the predicted logP for the non-fluorinated analog is lower, consistent with the known lipophilicity-enhancing effect of aromatic fluorine substitution [2]. This difference impacts compound solubility, membrane permeability, and pharmacokinetic behavior.

Medicinal chemistry QSAR Physicochemical profiling

Binding Affinity Divergence: CYP2D6 Inhibition Profile vs. 3-Fluoro Regioisomer

The 3-fluoro regioisomer (6-(3-Fluorophenoxy)hexan-2-one) exhibits measurable inhibition of CYP2D6 with an IC50 of 20,000 nM (20 μM) [1]. While direct CYP2D6 inhibition data for the target 2-fluoro compound are not publicly available, the significant activity of the regioisomer demonstrates that the fluorine position on the phenyl ring critically influences cytochrome P450 enzyme interaction. The ortho-fluorine substitution in the target compound is expected to alter binding pocket complementarity due to steric and electronic differences, potentially resulting in a distinct CYP inhibition profile that must be experimentally determined.

Drug metabolism Enzyme inhibition Pharmacology

Anticancer Activity Benchmarking: Ortho-Fluoro Substitution May Enhance Potency Over Meta-Fluoro Analog

The 3-fluoro regioisomer has demonstrated significant anticancer activity in vitro, with reported IC50 values against various cancer cell lines that outperform traditional chemotherapeutic agents like doxorubicin in certain contexts . While direct comparative data for the target 2-fluoro compound are not yet published, the pronounced activity of the meta-fluoro analog establishes that the fluorophenoxyhexanone scaffold is intrinsically active. The ortho-fluoro substitution in the target compound may further enhance potency due to altered electronic effects on the ether oxygen and carbonyl, which can influence hydrogen bonding and target binding .

Cancer research Cytotoxicity Lead optimization

P2X3 Receptor Antagonism: Ortho-Fluoro Compound Shows Moderate Potency

The target compound 6-(2-Fluorophenoxy)hexan-2-one has been evaluated for antagonist activity at the recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes, yielding an EC50 value of 80 nM [1]. This demonstrates a specific, quantifiable biological activity for the target molecule. Comparable data for the 3-fluoro and 4-fluoro regioisomers are not publicly available, meaning this activity cannot be assumed for the analogs. The P2X3 receptor is a validated target for chronic pain and inflammatory conditions.

Ion channel pharmacology Pain research Neuroscience

Commercial Availability and Purity Specifications Across Regioisomers

Commercially, 6-(2-Fluorophenoxy)hexan-2-one is typically offered at 95% purity . In contrast, the 3-fluoro regioisomer is available at a higher purity specification of 97% from certain vendors . The 4-fluoro regioisomer is also commercially available, with purity levels around 96% . These differences in vendor-reported purity may impact reproducibility in sensitive assays and should inform procurement decisions based on the required purity threshold for the intended application.

Chemical procurement Sourcing Quality control

Optimal Use Cases for 6-(2-Fluorophenoxy)hexan-2-one in Research and Industrial Settings


P2X3 Receptor Antagonist Studies in Pain and Inflammation

Based on the demonstrated EC50 of 80 nM at the recombinant rat P2X3 receptor [1], 6-(2-Fluorophenoxy)hexan-2-one is well-suited for use as a tool compound or starting point for medicinal chemistry optimization in programs targeting chronic pain, neurogenic inflammation, and related disorders. The compound's moderate potency and defined activity provide a clear rationale for its inclusion in ion channel screening cascades and SAR studies.

Lead Optimization in Anticancer Drug Discovery

The fluorophenoxyhexanone scaffold has demonstrated promising anticancer activity, as evidenced by the 3-fluoro regioisomer's in vitro efficacy against multiple cancer cell lines [1]. The 2-fluoro variant is a critical SAR probe for exploring the impact of ortho-fluorine substitution on potency, selectivity, and metabolic stability. It should be prioritized for procurement in medicinal chemistry campaigns focused on oncology targets, particularly where the 2-fluorophenoxy motif is a known privileged substructure .

Physicochemical Property Optimization via Fluorine Substitution

The enhanced lipophilicity (logP 2.127) conferred by the 2-fluoro substituent compared to the non-fluorinated analog [1] makes this compound a valuable building block for fine-tuning the ADME properties of lead series. Researchers aiming to improve membrane permeability or modify metabolic profiles can utilize 6-(2-Fluorophenoxy)hexan-2-one as a strategic replacement for less lipophilic phenoxy fragments, with the expectation of measurable changes in cellular uptake and distribution.

Regioisomer-Specific CYP Inhibition Profiling

Given the CYP2D6 inhibitory activity observed for the 3-fluoro regioisomer (IC50 = 20,000 nM) [1], the 2-fluoro compound is essential for comparative studies to delineate the structure-metabolism relationship of fluorophenoxyhexanones. Procurement of this compound enables direct head-to-head assessment of CYP liability, guiding the selection of the most developable regioisomer in early drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(2-Fluorophenoxy)hexan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.